molecular formula C30H25N3O3 B11119824 (1S,2S,3aR)-2-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile CAS No. 294866-48-1

(1S,2S,3aR)-2-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

Cat. No.: B11119824
CAS No.: 294866-48-1
M. Wt: 475.5 g/mol
InChI Key: VIMMTHOPPMZGGL-FCEKVYKBSA-N
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Description

(1S,2S,3aR)-2-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrroloquinoline core, substituted with dimethoxyphenyl and methylphenyl groups, and two dicarbonitrile groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3aR)-2-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the pyrroloquinoline core, followed by the introduction of the dimethoxyphenyl and methylphenyl groups through various substitution reactions. The final step often involves the addition of the dicarbonitrile groups under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3aR)-2-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines. Substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S,3aR)-2-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its ability to undergo various chemical reactions makes it a candidate for probing biochemical pathways and mechanisms.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with specific molecular targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (1S,2S,3aR)-2-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its application, such as its use in drug development or biochemical research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,2S,3aR)-2-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile include other pyrroloquinoline derivatives and compounds with similar functional groups, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups and stereochemistry. This unique structure imparts specific chemical and biological properties that can be leveraged in various scientific and industrial applications.

Properties

CAS No.

294866-48-1

Molecular Formula

C30H25N3O3

Molecular Weight

475.5 g/mol

IUPAC Name

(1S,2S,3aR)-2-(3,4-dimethoxyphenyl)-1-(4-methylbenzoyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile

InChI

InChI=1S/C30H25N3O3/c1-19-8-10-21(11-9-19)29(34)28-27(22-12-14-24(35-2)25(16-22)36-3)30(17-31,18-32)26-15-13-20-6-4-5-7-23(20)33(26)28/h4-16,26-28H,1-3H3/t26-,27-,28+/m1/s1

InChI Key

VIMMTHOPPMZGGL-FCEKVYKBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)[C@@H]2[C@H](C([C@@H]3N2C4=CC=CC=C4C=C3)(C#N)C#N)C5=CC(=C(C=C5)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=CC=CC=C4C=C3)(C#N)C#N)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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